molecular formula C21H18N2O4S3 B3494705 Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate CAS No. 292644-14-5

Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate

Cat. No.: B3494705
CAS No.: 292644-14-5
M. Wt: 458.6 g/mol
InChI Key: STOUCLKGQYOHSV-UHFFFAOYSA-N
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Description

Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate is a chemical compound with the molecular formula C21H18N2O4S3 and a molecular weight of 458.581 g/mol . It is characterized by the presence of a nitrophenyl group, a sulfonyldithioimidocarbonate moiety, and two benzyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate typically involves the reaction of 4-nitrophenyl sulfonyl chloride with dibenzyl dithioimidocarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Comparison with Similar Compounds

Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of benzyl and nitrophenyl groups, but differ in their specific functional groups and reactivity. This compound is unique due to its sulfonyldithioimidocarbonate moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[bis(benzylsulfanyl)methylidene]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S3/c24-23(25)19-11-13-20(14-12-19)30(26,27)22-21(28-15-17-7-3-1-4-8-17)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUCLKGQYOHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-14-5
Record name DIBENZYL (4-NITROPHENYL)SULFONYLDITHIOIMIDOCARBONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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